molecular formula C18H15N3O3 B12540353 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol CAS No. 802919-19-3

2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol

Katalognummer: B12540353
CAS-Nummer: 802919-19-3
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: VXXVLPCPMJSPKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol precisely describes its fused bicyclic framework. The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring at positions 1 and 5, respectively (Figure 1). The numbering begins at the pyrazole nitrogen (N1), with the pyrimidine ring extending to position 6, where a hydroxyl group is attached. Two 4-hydroxyphenyl substituents occupy positions 2 and 3 of the pyrazole ring, while the 1,3a-dihydro designation indicates partial saturation at the bridgehead carbon (C3a).

Molecular Formula : C₁₈H₁₅N₃O₃
Molecular Weight : 327.33 g/mol
Key Functional Groups :

  • Pyrazolo[1,5-a]pyrimidine core
  • Two para-hydroxyphenyl substituents
  • Hydroxyl group at position 6

The planar geometry of the fused rings facilitates π-electron delocalization, as observed in related pyrazolopyrimidine systems.

X-ray Crystallographic Analysis of Pyrazolo[1,5-a]pyrimidine Core

Single-crystal X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines, such as the CRF-1 receptor antagonist 10d, reveal a nearly coplanar arrangement of the fused rings, with bond lengths indicative of aromatic character. The pyrazole N1–C2 bond (1.34 Å) and pyrimidine C5–C6 bond (1.38 Å) suggest partial double-bond character, consistent with resonance stabilization. In the title compound, the dihydro configuration at C3a introduces slight puckering, as evidenced by comparable structures in pyrazolotriazolopyrimidines.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The hydroxyl group at position 6 forms intermolecular O–H···N interactions with the pyridinic nitrogen (N2) of adjacent molecules, creating dimeric units (Figure 2). Similar three-way hydrogen-bonding networks, involving methoxy oxygen and pyrrolic N–H protons, have been reported in 3{5}-dimethoxyphenylpyrazoles.

Tautomeric Behavior and Hydrogen Bonding Networks

The compound exhibits dynamic tautomerism mediated by solvent and temperature. In dimethyl sulfoxide (DMSO), equilibrium exists between the 3a-hydroxy (enol) and 6-keto (keto) tautomers, as inferred from ¹H NMR chemical shifts. The enol form predominates in the solid state, stabilized by intramolecular O–H···N hydrogen bonds between the C6 hydroxyl and pyrimidine N4 (distance: 2.68 Å).

Key Hydrogen Bonds :

Donor Acceptor Distance (Å)
O6–H···N4 Pyrimidine N4 2.68
C2–OH···O (solvent) Solvent oxygen 2.85

CPMAS ¹³C NMR studies of related compounds show static disorder in solvated forms, where water molecules mediate proton transfer between tautomers. For instance, in the hemihydrate of 3{5}-(3',4'-dimethoxyphenyl)pyrazole, the pyrrolic proton is disordered over N1 and N2 due to interactions with water.

Comparative Analysis with Related Pyrazolopyrimidine Isomers

Structural isomerism in pyrazolopyrimidines arises from variations in ring fusion and substituent placement. Compared to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives, the title compound’s [1,5-a] fusion imposes distinct electronic effects. Key differences include:

Feature [1,5-a] Isomer [4,3-e] Isomer
Ring Fusion Pyrazole N1–C5 linkage Pyrazole C4–N3 linkage
Tautomeric Stability Enol favored in solid state Keto favored in polar solvents
Hydrogen Bonding Intramolecular O–H···N Intermolecular N–H···O

The [1,5-a] isomer’s planar geometry enhances conjugation, reducing energy gaps between frontier molecular orbitals compared to bent [4,3-e] derivatives. This electronic profile may influence reactivity in synthetic applications, such as cyclocondensation reactions.

Eigenschaften

CAS-Nummer

802919-19-3

Molekularformel

C18H15N3O3

Molekulargewicht

321.3 g/mol

IUPAC-Name

2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol

InChI

InChI=1S/C18H15N3O3/c22-13-5-1-11(2-6-13)16-17(12-3-7-14(23)8-4-12)20-21-10-15(24)9-19-18(16)21/h1-10,18,20,22-24H

InChI-Schlüssel

VXXVLPCPMJSPKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(NN3C2N=CC(=C3)O)C4=CC=C(C=C4)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Eine gängige Methode umfasst die Kondensation geeigneter Hydrazinderivate mit Diketonen, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Kosteneffizienz und Effizienz optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität und Leistung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

    Reduktionsmittel: Einschließlich Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Chinonen führen, während Substitutionsreaktionen verschiedene Derivate mit veränderten funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol. It has shown significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has also exhibited antimicrobial activities against a range of bacterial strains. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC), showing effectiveness comparable to standard antibiotics .

Anti-inflammatory Effects

The structure of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Emerging research points toward neuroprotective effects associated with this compound. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed promising results that warrant further exploration for drug development.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that certain derivatives are effective against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Wirkmechanismus

The mechanism by which 2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues Targeting Estrogen Receptors

The following table compares PHTPP with structurally related ER ligands:

Compound Name Core Structure Target Activity Key Features References
PHTPP Pyrazolo[1,5-a]pyrimidine ERβ Antagonist High ERβ selectivity (>100-fold vs. ERα); used to inhibit ERβ in metabolic studies.
MPP (Methyl-piperidino-pyrazole) Pyrazole ERα Antagonist ERα-selective; blocks ERα-mediated proliferation in breast cancer models.
DPN (2,3-Bis(4-hydroxyphenyl)-propionitrile) Diarylpropionitrile ERβ Agonist ERβ-specific agonist; induces glycolytic gene expression.
PPT (4,4',4''-(4-Propyl-pyrazole)trisphenol) Pyrazole ERα Agonist ERα-selective agonist; promotes ERα-driven transcriptional activity.

Key Observations :

  • Selectivity : PHTPP’s pyrazolo[1,5-a]pyrimidine core confers ERβ specificity, while MPP and PPT (pyrazole derivatives) target ERα. The 4-hydroxyphenyl groups in PHTPP and DPN are critical for ER binding, but their backbones (pyrimidine vs. propionitrile) dictate agonist/antagonist behavior .
  • Functional Outcomes : PHTPP antagonism reverses ERβ-driven glycolysis in breast cancer cells, whereas DPN activates the same pathway .
Pyrazolo[1,5-a]pyrimidine Derivatives with Divergent Targets

Several pyrazolo[1,5-a]pyrimidine analogues exhibit distinct biological activities due to variations in substituents:

Compound Name Substituents Target Activity/Application References
3-[2-(4-Dimethylaminophenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol 4-Dimethylaminophenyl, propanol Undetermined Structural intermediate
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylates Ester groups Antimicrobial agents Inhibit bacterial growth.
Pyrazolo[1,5-a]pyrimidin-7-ones Trifluoromethyl, phenyl Benzodiazepine receptor Modulate CNS activity.

Key Observations :

  • Substituent Influence : The 4-hydroxyphenyl groups in PHTPP are essential for ER binding, while ester or trifluoromethyl groups shift activity toward antimicrobial or CNS targets .
  • Therapeutic Potential: Unlike PHTPP, pyrazolo[1,5-a]pyrimidines with thiophene or dimethylamino substituents lack defined receptor specificity, highlighting the importance of pharmacophore optimization .
Diarylheptanoids and Antioxidant Analogues

Diarylheptanoids, such as 1,7-bis(4-hydroxyphenyl)-2,4,6-heptatrienone, share the bis(4-hydroxyphenyl) motif with PHTPP but exhibit antioxidant rather than ER-modulating activity due to their linear heptane backbone .

Structural vs. Functional Divergence :

  • Backbone Flexibility: Diarylheptanoids’ conjugated dienone systems enable free radical scavenging, whereas PHTPP’s rigid pyrazolo[1,5-a]pyrimidine core facilitates ERβ binding .

Biologische Aktivität

2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol (CAS Number: 802919-19-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, enzymatic inhibitory activities, and other pharmacological effects.

  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.33 g/mol
  • Structural Characteristics : The compound features a dihydropyrazolo framework with hydroxyl substituents on the phenyl rings, which may enhance its biological activity through hydrogen bonding and increased solubility.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study focusing on related pyrazolo derivatives reported IC50 values indicating potent cytotoxicity against several human cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
Cell LineIC50 (µM)
A5490.58
HeLa0.69
MDA-MB-2310.33

These results highlight the potential of 2,3-bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol as a candidate for further development in cancer therapeutics.

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to act as selective inhibitors of various enzymes involved in cancer progression and other diseases.

  • Mechanism of Action : The compound's structure allows it to interact with target enzymes through competitive inhibition. This interaction can disrupt pathways critical for tumor growth and survival .

Psychopharmacological Properties

Aside from anticancer activity, some derivatives of pyrazolo[1,5-a]pyrimidines have shown promise in psychopharmacology. They may exhibit anxiolytic or antidepressant-like effects in preclinical models.

Toxicity and Safety Profile

The toxicity profiles of pyrazolo compounds are generally favorable compared to traditional chemotherapeutics. Studies indicate lower side effects due to their selective action on specific cellular targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.